tert-Butyl 4-hydroxy-3-(hydroxymethyl)piperidine-1-carboxylate
Description
tert-Butyl 4-hydroxy-3-(hydroxymethyl)piperidine-1-carboxylate is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the 1-position, a hydroxyl group at the 4-position, and a hydroxymethyl (–CH2OH) substituent at the 3-position. The Boc group enhances solubility in organic solvents and stabilizes the piperidine ring during synthetic transformations, making this compound a valuable intermediate in pharmaceutical chemistry . Its hydroxymethyl and hydroxyl groups contribute to hydrogen-bonding interactions, which can influence both its physicochemical properties (e.g., solubility, melting point) and biological activity .
Properties
IUPAC Name |
tert-butyl 4-hydroxy-3-(hydroxymethyl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO4/c1-11(2,3)16-10(15)12-5-4-9(14)8(6-12)7-13/h8-9,13-14H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOXASSDKQGKFKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butyl 4-hydroxy-3-(hydroxymethyl)piperidine-1-carboxylate can be synthesized through several methods. One common synthetic route involves the reaction of 1-tert-butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate with appropriate reagents to introduce the hydroxyl and hydroxymethyl groups . The reaction conditions typically involve the use of solvents like methanol and water, and reagents such as sodium borohydride .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps like purification through crystallization or chromatography to ensure the desired product quality.
Chemical Reactions Analysis
Oxidation Reactions
The hydroxyl and hydroxymethyl groups undergo selective oxidation under controlled conditions:
-
Primary alcohol oxidation : The hydroxymethyl group (-CH₂OH) can be oxidized to a carboxylic acid (-COOH) using strong oxidizing agents like potassium permanganate (KMnO₄) in acidic media .
-
Secondary alcohol oxidation : The hydroxyl group at the 4-position is oxidized to a ketone using reagents such as Dess-Martin periodinane (DMP) or pyridinium chlorochromate (PCC).
Example reaction conditions :
| Reaction Type | Reagent | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Hydroxymethyl → COOH | KMnO₄ (H₂SO₄) | Water/Acetone | 0–25°C | 65–75% |
| Secondary OH → Ketone | DMP | Dichloromethane | RT | 80–85% |
Reduction Reactions
The ester group can be reduced to a primary alcohol, though this is less common due to the stability of the tert-butyl ester:
-
Ester reduction : Lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) reduces the ester to a hydroxymethyl group, forming 4-hydroxy-3-(hydroxymethyl)piperidine.
Key observation : The tert-butyl group remains intact under standard reduction conditions, preserving the piperidine ring structure .
Substitution Reactions
The hydroxyl group participates in nucleophilic substitution reactions:
-
Etherification : Reacts with alkyl halides (e.g., methyl iodide) in the presence of a base (e.g., NaH) to form ether derivatives .
-
Sulfonation : Treatment with sulfonic acid chlorides yields sulfonate esters, enhancing solubility for biochemical applications.
Notable conditions :
-
Etherification requires anhydrous conditions to prevent hydrolysis of the alkyl halide.
Ester Hydrolysis
The tert-butyl ester undergoes hydrolysis under acidic or basic conditions to yield the free piperidine carboxylic acid:
-
Acidic hydrolysis : Concentrated HCl in dioxane at 60°C cleaves the ester, generating 4-hydroxy-3-(hydroxymethyl)piperidine .
-
Basic hydrolysis : NaOH in aqueous THF provides the sodium carboxylate intermediate, which is acidified to the free acid.
Kinetic data :
| Condition | Time | Yield |
|---|---|---|
| 6M HCl | 4h | 90% |
| 2M NaOH | 6h | 85% |
Comparative Reactivity Analysis
The reactivity of this compound is influenced by stereochemistry and functional group positioning. A comparison with structurally related piperidine derivatives is provided below:
| Compound | Key Functional Groups | Oxidation Susceptibility | Ester Hydrolysis Rate |
|---|---|---|---|
| This compound | Hydroxyl, hydroxymethyl, ester | High (dual OH groups) | Moderate |
| tert-Butyl 3-hydroxy-piperidine-1-carboxylate | Hydroxyl, ester | Low (single OH) | Slow |
| N-Boc 3-hydroxy-4-(hydroxymethyl)piperidine | Hydroxyl, hydroxymethyl, Boc | Moderate | Fast (Boc deprotection) |
Mechanistic Insights
-
Oxidation selectivity : Steric hindrance from the tert-butyl group directs oxidation preferentially to the hydroxymethyl group rather than the secondary hydroxyl.
-
Hydrolysis pathway : Acidic conditions protonate the ester oxygen, facilitating nucleophilic attack by water, while basic conditions deprotonate water to enhance nucleophilicity .
Scientific Research Applications
PROTAC Development
One of the most notable applications of tert-butyl 4-hydroxy-3-(hydroxymethyl)piperidine-1-carboxylate is its role as a semi-flexible linker in the design of Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that induce targeted protein degradation, providing a novel approach to drug development for diseases such as cancer and neurodegenerative disorders. The compound's structural flexibility allows for optimal spatial arrangement necessary for effective binding to target proteins, enhancing the efficacy of PROTACs in degrading specific proteins associated with diseases .
Enzyme Inhibition Studies
Research indicates that this compound can act as an enzyme inhibitor. Its hydroxyl group enhances binding affinity through hydrogen bonding interactions with enzymes such as P-glycoprotein (P-gp), which plays a crucial role in drug metabolism and resistance. This property makes it valuable in studying drug interactions and developing inhibitors for therapeutic applications.
Synthesis of Complex Organic Molecules
In organic synthesis, this compound serves as an important intermediate for constructing complex organic molecules. Its ability to undergo various chemical transformations—such as oxidation, reduction, and substitution—enables chemists to create diverse derivatives with potential biological activities .
Case Study 1: PROTAC Applications
In a study focusing on PROTACs incorporating this compound, researchers demonstrated its effectiveness in degrading specific target proteins linked to various diseases. The semi-flexible nature of the linker allowed for optimal orientation necessary for effective protein recruitment and degradation, leading to promising results in preclinical models.
Case Study 2: Enzyme Interaction
A study investigating the interaction between this compound and P-glycoprotein revealed that the compound significantly enhances binding affinity compared to other similar compounds. This finding suggests its potential use in overcoming drug resistance in cancer therapies by modulating the activity of transport proteins involved in drug efflux .
Mechanism of Action
The mechanism of action of tert-butyl 4-hydroxy-3-(hydroxymethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl and hydroxymethyl groups play a crucial role in its reactivity and interactions with other molecules. These interactions can lead to various biological effects, depending on the context of its use .
Comparison with Similar Compounds
Substituent Variations and Structural Analogues
The following table highlights key structural analogues and their distinguishing features:
Key Observations :
- Positional Isomerism: The substitution pattern significantly impacts properties.
- Functional Groups : Replacing the hydroxyl group with fluorine (e.g., in ) enhances electronegativity and metabolic stability, critical for drug candidates .
- Amino vs. Hydroxyl: The amino group in increases nucleophilicity, enabling participation in amide bond formation, whereas hydroxyl groups favor hydrogen bonding .
Physicochemical Properties
- Polarity and Solubility : The target compound’s dual hydroxyl groups increase polarity compared to analogues like tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate. This enhances aqueous solubility (~50 mg/mL predicted) but may reduce membrane permeability .
- Thermal Stability: Predicted boiling points for hydroxyl-containing derivatives (e.g., ~351°C for the target) are higher than those of non-polar analogues, aligning with increased intermolecular hydrogen bonding .
Biological Activity
tert-Butyl 4-hydroxy-3-(hydroxymethyl)piperidine-1-carboxylate (CAS: 849767-19-7) is a chemical compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.
- Molecular Formula : C11H21NO4
- Molecular Weight : 231.29 g/mol
- CAS Number : 849767-19-7
- Purity : ≥95% .
The compound exhibits several mechanisms of action that contribute to its biological effects:
- Inhibition of Enzymes : It has been noted for its ability to inhibit certain enzymes involved in neurodegenerative processes, particularly acetylcholinesterase and β-secretase, which are critical in Alzheimer's disease pathology .
- Antioxidant Properties : The compound shows potential antioxidant effects by reducing oxidative stress markers in neuronal cells, thus protecting against amyloid-beta-induced toxicity .
- Cell Viability Enhancement : In vitro studies indicate that this compound can enhance cell viability in astrocytes exposed to toxic agents like Aβ1-42 .
Antiproliferative Effects
Research indicates that this compound may possess antiproliferative properties against various cancer cell lines. For instance, it has shown activity in inhibiting the growth of human breast and ovarian cancer cells with IC50 values ranging from 19.9 to 75.3 µM . The mechanism appears to involve competitive inhibition of key enzymes related to cancer cell proliferation.
Neuroprotective Effects
The compound's neuroprotective effects have been demonstrated through various studies:
- Astrocyte Protection : In studies involving astrocytes treated with Aβ1-42, the compound exhibited a protective effect by reducing TNF-α levels and enhancing cell viability .
- Inhibition of Amyloid Aggregation : It has been reported to inhibit amyloid aggregation significantly, which is crucial in preventing Alzheimer's disease progression .
Study on Neurodegenerative Disease Models
In a study evaluating the protective effects of this compound against Aβ-induced toxicity, the compound was found to:
- Reduce oxidative stress markers.
- Enhance cell viability in astrocytes when co-administered with Aβ1-42.
This suggests its potential use as a therapeutic agent in neurodegenerative diseases .
Anticancer Activity Assessment
A comparative study assessed the compound's effects on various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-231 | 19.9 |
| MCF-7 | 75.3 |
| COV318 | 31.5 |
| OVCAR-3 | 43.9 |
The results indicate that this compound effectively inhibits cell viability in these cancer types, suggesting it may serve as a lead compound for further development in cancer therapeutics .
Q & A
Q. Table 1. Safety Recommendations
| Aspect | Protocol | Reference |
|---|---|---|
| PPE | Full-body suit, gloves, goggles | |
| Respiratory | P95 (minor exposure); OV/AG/P99 (high) | |
| Storage | Dry, ventilated, temperature-controlled |
Q. How can the purity of this compound be validated post-synthesis?
- Methodological Answer :
- Analytical Techniques : Use HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR (CDCl₃ or DMSO-d₆) to confirm structural integrity and purity .
- Mass Spectrometry : High-resolution MS (HRMS) can detect impurities at <0.1% levels.
Q. What are the standard storage conditions to ensure compound stability?
- Methodological Answer :
- Store in airtight, corrosion-resistant containers under inert gas (e.g., nitrogen). Avoid moisture and prolonged exposure to temperatures >25°C to prevent hydrolysis of the tert-butyl carbamate group .
Q. Which spectroscopic methods are most effective for characterizing this compound?
- Methodological Answer :
- FT-IR : Identify functional groups (e.g., hydroxyl at ~3400 cm⁻¹, carbonyl at ~1700 cm⁻¹).
- NMR : Use DEPT-135 to distinguish CH₂/CH₃ groups in the piperidine ring. 2D NMR (COSY, HSQC) resolves stereochemistry .
Q. How should accidental exposure (e.g., inhalation, skin contact) be managed?
- Methodological Answer :
- Skin Contact : Immediately rinse with water for 15 minutes; remove contaminated clothing .
- Inhalation : Move to fresh air; seek medical attention if respiratory irritation persists .
Advanced Research Questions
Q. How can conflicting crystallographic data be resolved during structure determination?
- Methodological Answer :
- Software Tools : Use SHELX (SHELXL for refinement, SHELXD for phase solving) to analyze twinning or disorder. Validate with R-factor convergence (<5% discrepancy) .
- Data Quality : Ensure high-resolution (<1.0 Å) X-ray data. Check for solvent masking effects using OLEX2 .
Q. What strategies optimize reaction yields in multi-step syntheses involving this compound?
- Methodological Answer :
Q. Table 2. Reaction Optimization Parameters
| Parameter | Recommendation | Reference |
|---|---|---|
| Catalyst | Pd/C (5% wt), H₂ atmosphere | |
| Solvent | DMF, 60°C, inert conditions |
Q. How does the compound’s stability vary under acidic/basic conditions?
- Methodological Answer :
- Stability Testing : Conduct accelerated degradation studies (pH 1–13, 40°C). Monitor via HPLC:
- Acidic Conditions : Rapid hydrolysis of the tert-butyl group at pH <3.
- Basic Conditions : Carbamate cleavage at pH >10 .
Q. How should researchers address incomplete toxicological data in risk assessments?
- Methodological Answer :
- Provisional Measures : Assume acute toxicity (LD₅₀ <500 mg/kg) based on structural analogs. Implement ALARA (As Low As Reasonably Achievable) exposure limits .
- In Silico Models : Use QSAR tools (e.g., OECD Toolbox) to predict ecotoxicity and prioritize in vitro testing .
Q. What methodologies confirm the stereochemical configuration of the piperidine ring?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
